molecular formula C19H18O3 B14671755 Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate CAS No. 40419-97-4

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate

Katalognummer: B14671755
CAS-Nummer: 40419-97-4
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: OIMZTVAAOXEENR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is an organic compound characterized by its unique structure, which includes a naphthalene ring and a cyclohexenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate typically involves the reaction of naphthalene derivatives with cyclohexenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(naphthalen-2-yl)acetate: Another naphthalene derivative with similar structural features.

    Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate: Contains a piperidine ring in addition to the naphthalene moiety.

Uniqueness

Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is unique due to its combination of a naphthalene ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

40419-97-4

Molekularformel

C19H18O3

Molekulargewicht

294.3 g/mol

IUPAC-Name

methyl 2-(2-naphthalen-1-yl-6-oxocyclohexen-1-yl)acetate

InChI

InChI=1S/C19H18O3/c1-22-19(21)12-17-16(10-5-11-18(17)20)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-12H2,1H3

InChI-Schlüssel

OIMZTVAAOXEENR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=C(CCCC1=O)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.